Lipophilicity: 3- vs. 1-Substituted Piperazinone
The lipophilicity of 3-(3-fluorophenyl)piperazin-2-one, as measured by its calculated LogP, is 0.90 . In comparison, the regioisomer 1-(3-fluorophenyl)piperazin-2-one, which has the fluorophenyl group attached to the piperazine nitrogen instead of the carbon at the 3-position, exhibits a higher calculated LogP of 1.16 [1]. This indicates a measurable difference in hydrophobicity, which can significantly impact membrane permeability, protein binding, and overall pharmacokinetic behavior .
1-substituted: 1.16
Δ = -0.26
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.90 |
| Comparator Or Baseline | 1-(3-fluorophenyl)piperazin-2-one (LogP = 1.16) |
| Quantified Difference | ΔLogP = -0.26 |
| Conditions | In silico calculation (consistent methodology across sources) |
Why This Matters
A lower LogP value for the target compound suggests a different solubility and permeability profile, making it potentially more suitable for targets requiring lower hydrophobicity, and underscores the need for a specific building block in SAR studies.
- [1] Molbase. 1-(3-fluorophenyl)piperazin-2-one. Compound Datasheet. CAS 907972-57-0. View Source
